
3,3,10,10-Tetraethyl-5,8-dioxo-4,9-dioxa-3,10-distannadodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,10,10-Tetraethyl-5,8-dioxo-4,9-dioxa-3,10-distannadodecane is a chemical compound with the molecular formula C16H34O4Sn2 This compound is characterized by the presence of two tin atoms (Sn) and multiple oxygen atoms within its structure
Vorbereitungsmethoden
The synthesis of 3,3,10,10-Tetraethyl-5,8-dioxo-4,9-dioxa-3,10-distannadodecane typically involves the reaction of organotin compounds with specific reagents under controlled conditions. One common synthetic route includes the reaction of tetraethylstannane with a suitable oxidizing agent to form the desired product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
3,3,10,10-Tetraethyl-5,8-dioxo-4,9-dioxa-3,10-distannadodecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of higher oxidation state tin compounds.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and organometallic reagents.
Wissenschaftliche Forschungsanwendungen
3,3,10,10-Tetraethyl-5,8-dioxo-4,9-dioxa-3,10-distannadodecane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a catalyst in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with cellular components.
Wirkmechanismus
The mechanism of action of 3,3,10,10-Tetraethyl-5,8-dioxo-4,9-dioxa-3,10-distannadodecane involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can form complexes with metal ions and organic molecules, influencing various biochemical pathways. Its ability to undergo redox reactions allows it to modulate oxidative stress within cells, which is a key factor in its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
3,3,10,10-Tetraethyl-5,8-dioxo-4,9-dioxa-3,10-distannadodecane can be compared with other organotin compounds such as:
Tetraethylstannane: A precursor in the synthesis of the compound.
Dibutyltin oxide: Another organotin compound with similar catalytic properties.
Tributyltin chloride: Known for its use in antifouling paints and as a biocide.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for specialized applications .
Eigenschaften
CAS-Nummer |
13891-86-6 |
|---|---|
Molekularformel |
C16H34O4Sn2 |
Molekulargewicht |
527.9 g/mol |
IUPAC-Name |
bis(triethylstannyl) butanedioate |
InChI |
InChI=1S/C4H6O4.6C2H5.2Sn/c5-3(6)1-2-4(7)8;6*1-2;;/h1-2H2,(H,5,6)(H,7,8);6*1H2,2H3;;/q;;;;;;;2*+1/p-2 |
InChI-Schlüssel |
LUUMLMTVGBIOQQ-UHFFFAOYSA-L |
Kanonische SMILES |
CC[Sn](CC)(CC)OC(=O)CCC(=O)O[Sn](CC)(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(Pyridin-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14726125.png)
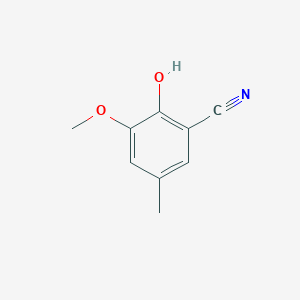
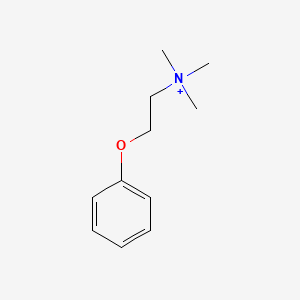
![Sodium;4-[(4-hydroxy-3-methylphenyl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B14726143.png)
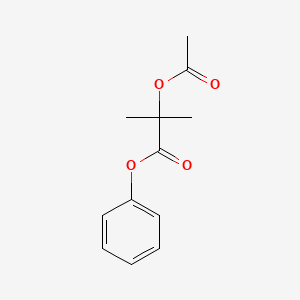
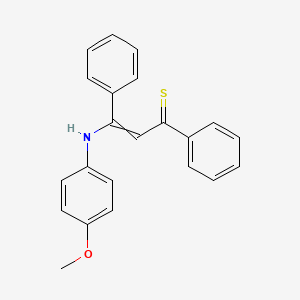
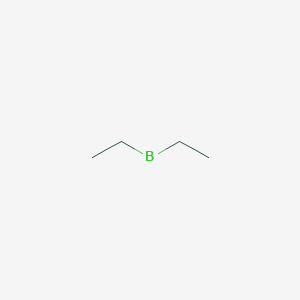

![Pyrido[2,3-e][1,2,3,4]tetrazine](/img/structure/B14726184.png)
![N-(4-{1-[2-(2-Bromobenzoyl)hydrazinylidene]ethyl}phenyl)-2,4-dichlorobenzamide](/img/structure/B14726205.png)
![4-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]butan-1-ol](/img/structure/B14726207.png)

